D-Ala-Gly-Phe-Met-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ala-Gly-Phe-Met-NH2 is a synthetic opioid peptide known for its potent agonistic activity at the delta opioid receptor This compound is a tetrapeptide consisting of D-alanine, glycine, phenylalanine, and methionine, with an amide group at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid (D-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Sequential Addition: Each subsequent amino acid (glycine, phenylalanine, and methionine) is added one by one, with deprotection steps in between.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Ala-Gly-Phe-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
D-Ala-Gly-Phe-Met-NH2 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for pain management and addiction treatment due to its selective activity at the delta opioid receptor.
Industry: Utilized in the development of new analgesic drugs and as a research tool in pharmacological studies.
Mechanism of Action
D-Ala-Gly-Phe-Met-NH2 exerts its effects by binding to the delta opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic effects. The compound’s selectivity for the delta opioid receptor makes it a valuable tool for studying the receptor’s role in pain and addiction pathways.
Comparison with Similar Compounds
Similar Compounds
Dermorphin: A heptapeptide with high selectivity for the mu opioid receptor.
Dermenkephalin: A peptide with high affinity and selectivity for the delta opioid receptor.
Met-enkephalin: An endogenous opioid peptide with activity at both mu and delta receptors.
Uniqueness
D-Ala-Gly-Phe-Met-NH2 is unique due to its specific sequence and high selectivity for the delta opioid receptor. Unlike dermorphin, which targets the mu receptor, this compound provides a more targeted approach for studying delta receptor-mediated effects. Its synthetic nature also allows for modifications to enhance stability and activity, making it a versatile tool in opioid research.
Properties
Molecular Formula |
C19H29N5O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C19H29N5O4S/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28)/t12-,14+,15+/m1/s1 |
InChI Key |
YQVAAFNUCHSBSF-SNPRPXQTSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.